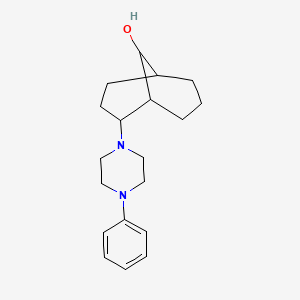
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is an organic compound with the molecular formula C14H15O6P. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate typically involves the phosphorylation of 5,8-dioxo-5,8-dihydronaphthalene. This can be achieved through the reaction of 5,8-dioxo-5,8-dihydronaphthalene with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the phosphate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinones, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s quinone structure makes it a potential candidate for studying redox biology and electron transfer processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate involves its quinone moiety, which can participate in redox reactions. The compound can undergo reduction to form hydroquinone, which can then be reoxidized back to quinone, generating reactive oxygen species (ROS) in the process. These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to cellular effects such as oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dioxo-5,8-dihydro-1-naphthalenyl acetate: Similar in structure but with an acetate group instead of a phosphate group.
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid: Contains additional chlorine atoms and a propanoic acid group.
Uniqueness
5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties and reactivity compared to other naphthoquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
869998-25-4 |
|---|---|
Fórmula molecular |
C14H15O6P |
Peso molecular |
310.24 g/mol |
Nombre IUPAC |
(5,8-dioxonaphthalen-2-yl) diethyl phosphate |
InChI |
InChI=1S/C14H15O6P/c1-3-18-21(17,19-4-2)20-10-5-6-11-12(9-10)14(16)8-7-13(11)15/h5-9H,3-4H2,1-2H3 |
Clave InChI |
CYWGWSGSOPIXLE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)

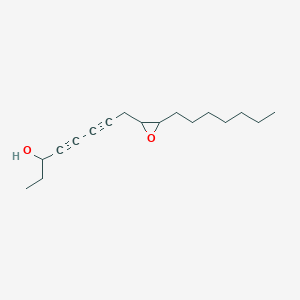
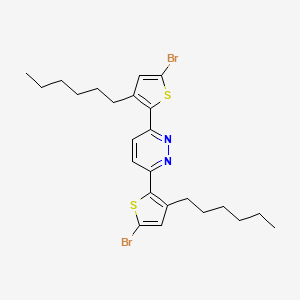
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)

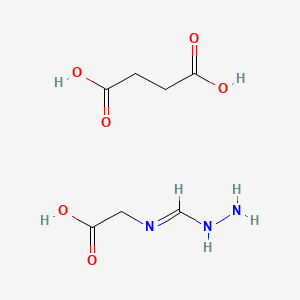
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
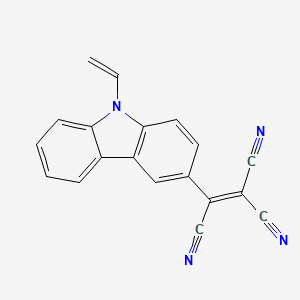

![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
